2-{[6-(adamantan-1-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide
Description
2-{[6-(Adamantan-1-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyridine core substituted with an adamantane group, a cyano (-CN) group, a trifluoromethyl (-CF₃) moiety, and a sulfanyl acetamide side chain. The trifluoromethyl group improves metabolic stability and lipophilicity, while the cyano group may participate in hydrogen bonding or serve as a bioisostere. The acetamide side chain offers opportunities for derivatization to modulate solubility and pharmacokinetic properties. This compound is cataloged by suppliers like CymitQuimica (Ref: 10-F729950) but is currently listed as discontinued .
Properties
IUPAC Name |
2-[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3OS/c20-19(21,22)14-4-15(25-17(13(14)8-23)27-9-16(24)26)18-5-10-1-11(6-18)3-12(2-10)7-18/h4,10-12H,1-3,5-7,9H2,(H2,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBFNUBYSSWMJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=C(C(=C4)C(F)(F)F)C#N)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(adamantan-1-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide typically involves multiple stepsThe final step involves the formation of the acetamide group through a reaction with acetic acid derivatives .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction rates .
Chemical Reactions Analysis
Types of Reactions
2-{[6-(adamantan-1-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano and trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .
Scientific Research Applications
2-{[6-(adamantan-1-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[6-(adamantan-1-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The adamantane group is known for its ability to interact with hydrophobic pockets in proteins, while the pyridine and trifluoromethyl groups can form hydrogen bonds and electrostatic interactions with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Adamantane vs. Benzyl Substitution
- The adamantane group (Target compound and Diethyl analog ) provides superior hydrophobicity compared to the benzyl variant , which may enhance blood-brain barrier penetration or protein-binding affinity. However, excessive hydrophobicity could reduce aqueous solubility, necessitating formulation optimization.
- The benzyl analog may exhibit faster metabolic clearance due to its aromatic ring, whereas adamantane’s stability could prolong biological activity.
Acetamide Side-Chain Modifications
- The 1-cyanocycloheptyl substituent introduces steric bulk and polarity, which might enhance target specificity but reduce membrane permeability.
Trifluoromethyl and Cyano Group Synergy
- The -CF₃ and -CN groups are conserved across all analogs, suggesting their critical role in electronic modulation (e.g., electron-withdrawing effects stabilizing the pyridine ring) and interactions with hydrophobic or polar enzyme pockets.
Research Implications and Limitations
- Pharmacokinetics : Adamantane-containing analogs are promising for CNS-targeted therapies but require solubility enhancers (e.g., prodrug strategies).
- Structure-Activity Relationship (SAR) : The absence of experimental bioactivity data in the provided evidence limits direct pharmacological comparisons. Further studies should prioritize synthesizing and testing these analogs against relevant biological targets.
- Synthetic Accessibility : The adamantane group may pose challenges in large-scale synthesis due to its complex bicyclic structure, whereas benzyl and methyl derivatives are likely more accessible.
Biological Activity
The compound 2-{[6-(adamantan-1-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H28F3N3OS
- Molecular Weight : 451.55 g/mol
- CAS Number : [Not specified in the search results]
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the adamantane moiety and the trifluoromethyl group enhances its lipophilicity, allowing for better membrane permeability and interactions with cellular targets.
Potential Targets
- Filoviruses : Research indicates that derivatives containing adamantane structures may exhibit antiviral properties against filoviruses such as Ebola and Marburg viruses. This is particularly relevant given the global health implications of these viruses .
- Cytotoxicity : The compound has shown promising cytotoxic effects in various cancer cell lines, which may be linked to its ability to induce apoptosis or inhibit critical signaling pathways involved in cell proliferation .
Antiviral Activity
Recent studies have suggested that compounds with similar structures to this compound can inhibit viral replication in vitro. For example, derivatives have been tested for their efficacy against Ebolavirus, demonstrating significant antiviral activity at specific concentrations.
Cytotoxic Effects
The compound's cytotoxicity has been evaluated against several cancer cell lines, including:
- A549 (lung adenocarcinoma)
- HL-60 (acute promyelocytic leukemia)
These values indicate that the compound exhibits moderate potency compared to standard chemotherapeutic agents like cisplatin.
Case Studies
- Study on Antiviral Properties : A study published in a patent document highlighted the effectiveness of adamantane derivatives in inhibiting filovirus infections. The study utilized various concentrations of the compound, revealing a dose-dependent response in viral load reduction .
- Cytotoxicity Assessment : In a comparative analysis involving multiple synthesized compounds, it was found that certain derivatives exhibited IC50 values comparable to established anticancer drugs, suggesting potential for further development as anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
